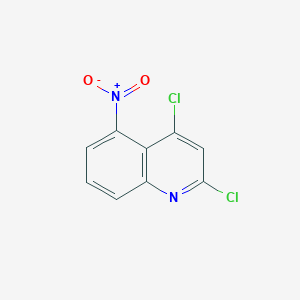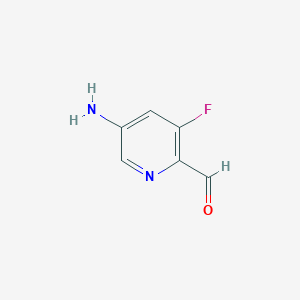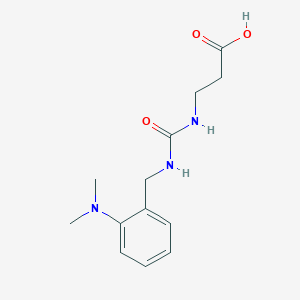
4,4',4''-(But-3-ene-1,1,1-triyl)tris(bromobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) is an organic compound with the molecular formula C20H12Br4 It is characterized by three bromobenzene groups attached to a central but-3-ene-1,1,1-triyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) typically involves the reaction of but-3-ene-1,1,1-triyl trihalide with bromobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The central but-3-ene moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the central but-3-ene moiety.
Aplicaciones Científicas De Investigación
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as nucleophilic substitution or catalytic hydrogenation.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene): Similar structure but with a different central moiety.
4,4’,4’'-(But-1-ene-1,1,2-triyl)triphenol: Contains phenol groups instead of bromobenzene.
Uniqueness
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) is unique due to its specific arrangement of bromobenzene groups around a but-3-ene-1,1,1-triyl core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C22H17Br3 |
|---|---|
Peso molecular |
521.1 g/mol |
Nombre IUPAC |
1-[1,1-bis(4-bromophenyl)but-3-enyl]-4-bromobenzene |
InChI |
InChI=1S/C22H17Br3/c1-2-15-22(16-3-9-19(23)10-4-16,17-5-11-20(24)12-6-17)18-7-13-21(25)14-8-18/h2-14H,1,15H2 |
Clave InChI |
ZXPCIFDNUZMDAZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)


![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)
![3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)


![4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15231755.png)

![tert-butyl (5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15231760.png)
